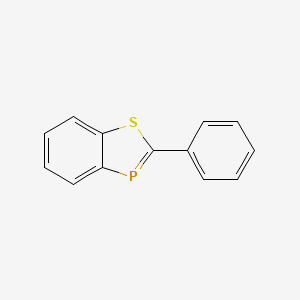
2-Phenyl-1,3-benzothiaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,3-benzothiaphosphole, also known as this compound, is a useful research compound. Its molecular formula is C13H9PS and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Electronics
Optoelectronic Properties
2-Phenyl-1,3-benzothiaphosphole serves as a promising candidate in the development of organic semiconductors due to its favorable electrochemical and photophysical properties. Research indicates that the incorporation of phosphorus into organic materials enhances their electron transport capabilities. The compound exhibits reversible one-electron reductions, attributed to the stabilization of the lowest unoccupied molecular orbital (LUMO) through the presence of the phosphorus atom. This stabilization is crucial for creating n-type materials in organic electronics .
Synthesis of Conjugated Polymers
The compound can be synthesized into well-defined conjugated polymers that exhibit enhanced stability and tunability compared to traditional alkyl-substituted counterparts. The controlled synthesis of these polymers allows for the incorporation of functional side chains that improve their optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Catalysis
Diels-Alder Reactions
this compound has been explored as a dienophile in Diels-Alder reactions due to its low-lying LUMO. This property allows it to effectively participate in cycloaddition reactions with various diene substrates, leading to the formation of complex fused ring structures. Such reactions are significant in synthetic organic chemistry for building diverse molecular architectures .
Green Chemistry Applications
In line with sustainable practices, this compound has been utilized in eco-friendly catalytic processes. For instance, phosphoric acid has been identified as a catalyst for synthesizing derivatives of benzimidazole from this compound under mild conditions, which aligns with green chemistry principles by minimizing environmental impact while maximizing yield .
Material Science
Development of Advanced Materials
The unique electronic properties of this compound make it suitable for applications in material science, particularly in creating advanced materials with tailored electronic characteristics. The ability to modify its structure through various synthetic routes allows researchers to optimize its properties for specific applications such as sensors and conductive materials .
Summary Table: Applications of this compound
| Application Area | Details |
|---|---|
| Organic Electronics | Used in organic semiconductors; enhances electron transport; suitable for OLEDs and OPVs |
| Catalysis | Acts as a dienophile in Diels-Alder reactions; utilized in green chemistry processes |
| Medicinal Chemistry | Potential therapeutic applications; analogs show promise as dual inhibitors for pain relief |
| Material Science | Development of advanced materials with tailored electronic properties |
Propiedades
Fórmula molecular |
C13H9PS |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
2-phenyl-1,3-benzothiaphosphole |
InChI |
InChI=1S/C13H9PS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H |
Clave InChI |
IATPEZLTQMHJHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=PC3=CC=CC=C3S2 |
Sinónimos |
2-phenyl-1,3-benzothiaphosphole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















